(1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hcl (1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17483480
InChI: InChI=1S/C7H15NO.ClH/c1-6(8)7-4-2-3-5-9-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7?;/m0./s1
SMILES:
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66 g/mol

(1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hcl

CAS No.:

Cat. No.: VC17483480

Molecular Formula: C7H16ClNO

Molecular Weight: 165.66 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hcl -

Specification

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
IUPAC Name (1S)-1-(oxan-2-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C7H15NO.ClH/c1-6(8)7-4-2-3-5-9-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7?;/m0./s1
Standard InChI Key BVZIEWDHTICZPG-OXIGJRIQSA-N
Isomeric SMILES C[C@@H](C1CCCCO1)N.Cl
Canonical SMILES CC(C1CCCCO1)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The molecular formula of (1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hydrochloride is C₇H₁₆ClNO, with a molecular weight of 165.66 g/mol . The compound consists of a six-membered THP ring attached to an ethanamine group, with the amine protonated and paired with a chloride ion to form the hydrochloride salt. The (1S)-configuration at the chiral center ensures enantiomeric purity, critical for interactions in biological systems .

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC₇H₁₆ClNO
Molecular Weight165.66 g/mol
Boiling PointNot reported-
Density1.0±0.1 g/cm³ (analogous)

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hydrochloride involves two primary steps:

Formation of the Tetrahydropyran Ring

The THP ring is synthesized via acid-catalyzed cyclization of 1,5-hexanediol, a method analogous to the preparation of 1-(Tetrahydro-2H-pyran-4-yl)ethanone . This step typically employs catalysts such as p-toluenesulfonic acid (p-TsOH) under reflux conditions.

Reductive Amination

The ethanamine group is introduced through reductive amination of a THP-containing ketone (e.g., 1-(Tetrahydro-2H-pyran-2-YL)ethanone) using ammonia and a reducing agent like sodium cyanoborohydride (NaBH₃CN) . The reaction proceeds under mild acidic conditions to stabilize the intermediate imine.

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid (HCl) to yield the hydrochloride salt, enhancing solubility and stability .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield Optimization
THP Ring Formation1,5-Hexanediol, p-TsOH, refluxContinuous flow reactors
Reductive AminationNH₃, NaBH₃CN, pH 4–5Low-temperature control
Salt FormationHCl in diethyl etherStoichiometric HCl

Chemical and Physicochemical Properties

Reactivity and Stability

The compound participates in characteristic amine reactions:

  • Oxidation: Forms imines or nitroso derivatives with agents like KMnO₄.

  • Reduction: Converts to secondary alcohols using LiAlH₄.

  • Substitution: Undergoes nucleophilic substitution at the amine group with halides or alcohols .

The THP ring enhances rigidity, reducing conformational flexibility and improving thermal stability compared to acyclic analogs .

Solubility and Partitioning

As a hydrochloride salt, the compound exhibits high solubility in polar solvents (e.g., water, methanol) but limited solubility in nonpolar solvents. The octanol-water partition coefficient (logP) is estimated to be -0.5, indicating moderate hydrophilicity .

Applications in Scientific Research

Asymmetric Synthesis

The (1S)-enantiomer serves as a chiral building block in the synthesis of pharmaceuticals, such as β-amino alcohol precursors for antiviral agents . Its stereochemical purity enables high enantiomeric excess (ee) in catalytic asymmetric reactions.

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